![molecular formula C8H10N4O B3029234 1-(Pyrimidin-2-yl)piperazin-2-one CAS No. 59637-59-1](/img/structure/B3029234.png)
1-(Pyrimidin-2-yl)piperazin-2-one
Overview
Description
1-(Pyrimidin-2-yl)piperazin-2-one, also known as 1-(2-Pyrimidyl)piperazine, is a piperazine-based derivative . It is a metabolite of buspirone .
Molecular Structure Analysis
The molecular structure of 1-(Pyrimidin-2-yl)piperazin-2-one has been determined . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .Scientific Research Applications
Metabolic Pathways and Drug Development
Research on arylpiperazine derivatives, including compounds related to “1-(Pyrimidin-2-yl)piperazin-2-one,” highlights their significance in the treatment of depression, psychosis, or anxiety due to extensive pre-systemic and systemic metabolism. These derivatives undergo CYP3A4-dependent N-dealkylation forming 1-aryl-piperazines, which have varied effects on serotonin receptors and other neurotransmitter receptors. This understanding aids in developing drugs with specific target site actions, particularly in the brain, and can be crucial in addressing individual variability in drug metabolism and efficacy (Caccia, 2007).
Dipeptidyl Peptidase IV (DPP IV) Inhibitors
DPP IV inhibitors, used for treating type 2 diabetes mellitus (T2DM), include compounds with piperazine and pyrimidine structures. These inhibitors aim to prevent the degradation of incretin molecules, thus promoting insulin secretion. The research includes various chemical groups such as pyrrolidines, thiazolidines, and notably, piperazines and pyrimidines, highlighting the vast potential of these compounds in medicinal chemistry for T2DM treatment (Mendieta, Tarragó, & Giralt, 2011).
DNA Interaction and Radioprotectors
The compound Hoechst 33258 and its analogues, which are related to the structural family of “1-(Pyrimidin-2-yl)piperazin-2-one,” demonstrate strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors. It signifies the potential of pyrimidin-2-yl)piperazin-2-one derivatives in the development of diagnostic tools and therapeutic agents targeting DNA interactions (Issar & Kakkar, 2013).
Therapeutic Applications in Tuberculosis (TB)
Macozinone, a compound undergoing clinical studies for TB treatment, showcases the utility of piperazine-benzothiazinone derivatives in targeting specific enzymes involved in Mycobacterium tuberculosis cell wall synthesis. This research underscores the promising role of “1-(Pyrimidin-2-yl)piperazin-2-one” derivatives in formulating more efficient TB drug regimens, leveraging their action on decaprenylphospohoryl ribose oxidase DprE1 (Makarov & Mikušová, 2020).
Mechanism of Action
properties
IUPAC Name |
1-pyrimidin-2-ylpiperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c13-7-6-9-4-5-12(7)8-10-2-1-3-11-8/h1-3,9H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXAMWMCBMTBOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668082 | |
Record name | 1-(Pyrimidin-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)piperazin-2-one | |
CAS RN |
59637-59-1 | |
Record name | 1-(Pyrimidin-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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